molecular formula C9H12O4 B14182765 1-(2,6-Dioxabicyclo[3.1.0]hex-3-en-4-yl)-4-hydroxypentan-1-one CAS No. 848750-55-0

1-(2,6-Dioxabicyclo[3.1.0]hex-3-en-4-yl)-4-hydroxypentan-1-one

Cat. No.: B14182765
CAS No.: 848750-55-0
M. Wt: 184.19 g/mol
InChI Key: YNQJFIBTMYGESJ-UHFFFAOYSA-N
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Description

1-(2,6-Dioxabicyclo[310]hex-3-en-4-yl)-4-hydroxypentan-1-one is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Dioxabicyclo[3.1.0]hex-3-en-4-yl)-4-hydroxypentan-1-one typically involves the annulation of cyclopropenes with aminocyclopropanes. This reaction is highly diastereoselective and can be catalyzed using either organic or iridium photoredox catalysts under blue LED irradiation . The reaction conditions are optimized to achieve high yields and selectivity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dioxabicyclo[3.1.0]hex-3-en-4-yl)-4-hydroxypentan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The bicyclic structure allows for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

1-(2,6-Dioxabicyclo[3.1.0]hex-3-en-4-yl)-4-hydroxypentan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,6-Dioxabicyclo[3.1.0]hex-3-en-4-yl)-4-hydroxypentan-1-one involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to interact with enzymes and receptors, potentially inhibiting or activating biological pathways. Detailed studies on its molecular targets and pathways are ongoing .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,6-Dioxabicyclo[31

Properties

CAS No.

848750-55-0

Molecular Formula

C9H12O4

Molecular Weight

184.19 g/mol

IUPAC Name

1-(2,6-dioxabicyclo[3.1.0]hex-3-en-4-yl)-4-hydroxypentan-1-one

InChI

InChI=1S/C9H12O4/c1-5(10)2-3-7(11)6-4-12-9-8(6)13-9/h4-5,8-10H,2-3H2,1H3

InChI Key

YNQJFIBTMYGESJ-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(=O)C1=COC2C1O2)O

Origin of Product

United States

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